tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N12 |
|---|---|
Molecular Weight |
282.23 g/mol |
IUPAC Name |
2,4,6-tris(1,2,4-triazol-4-yl)-1,3,5-triazine |
InChI |
InChI=1S/C9H6N12/c1-10-11-2-19(1)7-16-8(20-3-12-13-4-20)18-9(17-7)21-5-14-15-6-21/h1-6H |
InChI Key |
OOYIZBRQMNFUFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1C2=NC(=NC(=N2)N3C=NN=C3)N4C=NN=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Tris 4h 1,2,4 Triazol 4 Yl 1,3,5 Triazine
Established Synthetic Pathways to tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine
The construction of the this compound scaffold predominantly relies on the versatile reactivity of cyanuric chloride. This key starting material allows for the sequential or simultaneous introduction of the triazole moieties.
Cyclization and Condensation Reactions Utilizing Cyanuric Chloride Precursors
The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4H-1,2,4-triazole. This reaction is typically carried out in a stepwise manner, taking advantage of the decreasing reactivity of the chlorine atoms with each substitution. The reaction generally proceeds as follows:
(NCCl)₃ + 3 C₂H₃N₃ → N₃C₃(C₂H₂N₃)₃ + 3 HCl
The reaction conditions can be tuned to control the degree of substitution. The first substitution can often be achieved at low temperatures (around 0 °C), the second at room temperature, and the final substitution may require heating. The choice of solvent and the presence of a base to neutralize the liberated hydrochloric acid are crucial for the successful synthesis.
| Parameter | Condition | Purpose |
| Starting Material | Cyanuric Chloride | Provides the central 1,3,5-triazine (B166579) core. |
| Nucleophile | 4H-1,2,4-triazole | The heterocyclic unit to be attached to the triazine ring. |
| Solvent | Dioxane, Acetone, etc. | To dissolve reactants and facilitate the reaction. |
| Base | Triethylamine, K₂CO₃, etc. | To neutralize the HCl produced during the reaction. |
| Temperature | Stepwise increase (0 °C to reflux) | To control the sequential substitution of chlorine atoms. |
While this method is well-established for a variety of nucleophiles, specific and detailed experimental data for the synthesis of this compound, including yields and spectroscopic characterization, are not always readily available in the public domain.
Multi-component Reaction Strategies for Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient alternative for the synthesis of complex molecules. While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs have been applied to the synthesis of various triazine and triazole derivatives.
For instance, a one-pot synthesis could potentially be designed where cyanuric chloride, an amine, and a precursor for the triazole ring are combined. However, controlling the chemoselectivity and regioselectivity in such a reaction would be a significant challenge. The development of novel MCRs for the direct and efficient synthesis of this and related compounds remains an active area of research.
Regioselective Synthesis and Isomer Control in Triazole-Triazine Formation
A critical aspect in the synthesis of this compound is the control of regioselectivity. The 1,2,4-triazole (B32235) ring has two potential nitrogen atoms (N1 and N4) that can act as nucleophiles. The desired product features the triazole rings attached to the triazine core via the N4 position.
The regioselectivity of the reaction is influenced by several factors, including the reaction conditions and the nature of the reactants. The tautomeric equilibrium of 1,2,4-triazole and the relative nucleophilicity of the nitrogen atoms play a crucial role. In many cases, the reaction of 1,2,4-triazole with electrophiles can lead to a mixture of N1 and N4 substituted isomers.
Controlling the formation of the desired N4-linked isomer often requires careful optimization of the reaction parameters such as solvent polarity, temperature, and the choice of base. In some instances, the use of protecting groups on the triazole ring might be necessary to direct the substitution to the desired nitrogen atom, followed by a deprotection step. Theoretical studies combining DFT calculations with experimental analysis can provide valuable insights into the electronic factors governing the regioselectivity of the nucleophilic aromatic substitution on the triazine ring. mdpi.com
Post-Synthetic Modification and Derivatization Techniques
Once the this compound core is synthesized, it can potentially undergo further chemical modifications to introduce new functional groups and tailor its properties. However, specific examples of post-synthetic modifications of this particular compound are not widely reported.
In principle, the triazole rings themselves could be subject to further reactions. For instance, if the triazole rings contain suitable functional groups, these could be modified. However, the stability of the triazine-triazole linkage under various reaction conditions would need to be carefully considered. The development of derivatization techniques for this scaffold could expand its utility in areas such as the creation of novel ligands for metal complexes or as building blocks for supramolecular assemblies.
Investigation of Reaction Mechanisms
The reaction between cyanuric chloride and nucleophiles, such as 4H-1,2,4-triazole, proceeds through a sequential nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring is electron-deficient, which makes it susceptible to attack by nucleophiles.
The mechanism involves the following key steps for each substitution:
Nucleophilic Attack: The nucleophilic nitrogen atom of the 1,2,4-triazole attacks one of the carbon atoms of the triazine ring, which bears a chlorine atom.
Formation of a Meisenheimer-like intermediate: A tetrahedral intermediate, often referred to as a Meisenheimer complex, is formed. This intermediate is stabilized by the delocalization of the negative charge over the electron-withdrawing triazine ring.
Departure of the Leaving Group: The chloride ion is eliminated, and the aromaticity of the triazine ring is restored.
The reactivity of the remaining chlorine atoms decreases with each substitution due to the electron-donating effect of the introduced triazole rings. This difference in reactivity allows for the stepwise and controlled synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature. frontiersin.org Computational studies have been employed to understand the electronic effects and the preferential order of incorporation of different nucleophiles onto the cyanuric chloride core. frontiersin.orgnih.gov
Chemical Reactivity of the Triazine-Triazole Core
The chemical reactivity of the this compound core is characterized by the interplay of the electron-deficient 1,3,5-triazine ring and the attached 1,2,4-triazole rings.
The triazine ring is generally stable to oxidation but can be susceptible to nucleophilic attack, even after all chlorine atoms have been substituted, particularly under harsh conditions. The triazole rings are generally aromatic and possess a degree of thermal and chemical stability.
One notable aspect of the reactivity of related tris nih.govresearchgate.netresearchgate.nettriazolo nih.govorganic-chemistry.orgchim.ittriazine systems is their potential to undergo thermal isomerization. researchgate.net This can involve the rearrangement of the linkages between the triazole and triazine rings, leading to different isomers. Treatment of some tris nih.govresearchgate.netresearchgate.nettriazolo nih.govorganic-chemistry.orgchim.ittriazines with nucleophiles like aqueous alkali or ammonia can result in the opening of the central triazine ring. researchgate.net
Ring Opening Reactions and Stability Under Nucleophilic Attack
The 1,3,5-triazine ring, a core component of this compound, is an electron-deficient heterocycle. This inherent electron deficiency makes the carbon atoms of the triazine ring susceptible to nucleophilic attack. The stability of the triazine ring in the presence of nucleophiles is significantly influenced by the nature of the substituents attached to it. In the case of this compound, the electron-withdrawing nature of the 1,2,4-triazole rings is expected to further enhance the electrophilicity of the triazine core, thereby increasing its reactivity towards nucleophiles.
Studies on related tris acs.orgfigshare.comresearchgate.nettriazolo acs.orgacs.orgnih.govtriazine systems have demonstrated that the central 1,3,5-triazine ring is prone to cleavage under nucleophilic conditions. Treatment of such compounds with nucleophiles like aqueous sodium hydroxide (NaOH) or ammonia (NH₃) results in the opening of the triazine ring. This reaction proceeds via nucleophilic addition to one of the carbon atoms of the triazine ring, followed by a series of bond cleavages that ultimately lead to the fragmentation of the six-membered ring. The products of these reactions are typically compounds consisting of three 1,2,4-triazole rings linked together in a chain-like structure.
The general mechanism for the nucleophilic ring opening of a 1,3,5-triazine involves the initial attack of the nucleophile on a ring carbon atom, forming a tetrahedral intermediate. This is followed by the cleavage of a carbon-nitrogen bond within the ring, leading to an open-chain intermediate. Subsequent reactions, which can include further nucleophilic attack or protonation steps, result in the final ring-opened products. The rate and facility of this process are dependent on several factors, including the strength and concentration of the nucleophile, the reaction temperature, and the solvent system employed.
While specific kinetic or detailed mechanistic studies on this compound are not extensively available, the general reactivity pattern of substituted 1,3,5-triazines provides a strong indication of its behavior. The hydrolytic stability of s-triazine derivatives is known to be dependent on the nature of the substituents, with electron-withdrawing groups generally increasing the rate of hydrolysis. rsc.org
Table 1: Reactivity of Tris(azolyl)triazines with Nucleophiles
| Nucleophile | Product Description |
| H₂O / NaOH | Opening of the 1,3,5-triazine ring to form linked 1,2,4-triazole structures. |
| NH₃ | Cleavage of the 1,3,5-triazine ring, yielding compounds with a chain of three 1,2,4-triazole rings. |
Redox Chemistry and Oxidation Processes
The redox behavior of this compound is an area that has not been extensively investigated experimentally. However, insights into its potential electrochemical properties can be inferred from computational studies on related triazine derivatives and the general redox chemistry of nitrogen-rich heterocyclic compounds.
Computational studies on the oxidative cleavage of triazine derivatives suggest that these molecules can undergo oxidation, leading to the formation of radical cations. acs.orgfigshare.comacs.org The stability and subsequent reaction pathways of these oxidized species are highly dependent on the nature of the substituents on the triazine ring. acs.orgfigshare.comacs.org For instance, the oxidation potentials of triazine adducts are generally lower than those of corresponding alkoxyamines, making them more tolerant to various functional groups in electrosynthesis. acs.orgfigshare.comacs.org Upon oxidation, these compounds can cleave to form a triazinyl radical and a carbocation or a triazinyl cation and a carbon-centered radical. acs.orgfigshare.com
The presence of multiple nitrogen atoms in both the 1,3,5-triazine and the 1,2,4-triazole rings imparts a high density of lone-pair electrons, which could be susceptible to oxidation. The oxidation process would likely involve the removal of an electron from a high-lying molecular orbital, which may have significant nitrogen lone-pair character. The resulting radical cation could exhibit a complex reactivity profile, potentially leading to fragmentation or polymerization depending on the reaction conditions.
Experimental techniques such as cyclic voltammetry would be instrumental in determining the oxidation and reduction potentials of this compound. Such studies would provide valuable data on the energy levels of its frontier molecular orbitals and its stability towards electron transfer processes. While specific experimental data for the target compound is not available, studies on other N-heterocyclic compounds provide a basis for what might be expected. For example, the electrochemical behavior of N-heterocyclic carbenes decorated with amino groups has been shown to involve reversible one-electron transfer processes. nih.gov
Table 2: Predicted Redox Behavior of this compound
| Process | Predicted Outcome | Influencing Factors |
| Oxidation | Formation of a radical cation. | Substituents on the triazine ring, solvent, and electrolyte. |
| Reduction | Potential for reduction at the electron-deficient triazine ring. | Applied potential, nature of the electrode. |
Coordination Chemistry and Metal Ligand Interactions of Tris 4h 1,2,4 Triazol 4 Yl 1,3,5 Triazine
Ligand Design Principles and Coordination Motifs
The design of tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine as a ligand is predicated on the well-established coordination capabilities of its constituent heterocycles. The 1,3,5-triazine (B166579) ring acts as a rigid, planar scaffold, pre-organizing the three pendant 1,2,4-triazole (B32235) units in a tripodal fashion. This arrangement allows for the formation of complex multidimensional structures when coordinated with metal ions.
The this compound ligand possesses multiple potential nitrogen donor atoms. The key coordination sites are the N1 and N2 atoms of the three 1,2,4-triazole rings. The nitrogen atoms within the central 1,3,5-triazine ring are generally considered to be poor coordinators due to the delocalization of their lone pairs within the aromatic system, which reduces their basicity.
The 4-substituted 1,2,4-triazole moiety is renowned for its ability to act as a bridging ligand, simultaneously coordinating to two different metal centers via its N1 and N2 atoms. mdpi.com This N1, N2-bridging mode is a fundamental motif in the coordination chemistry of 1,2,4-triazoles and is responsible for the formation of a vast array of polynuclear complexes and coordination polymers. mdpi.com Depending on the metal ion's coordination preference and the reaction conditions, this compound can exhibit variable denticity. It can act as a multidentate linker, connecting multiple metal centers to form extended networks. For instance, each of its three triazole arms could potentially bridge two metal ions, leading to highly connected frameworks.
The coordination behavior of this compound is governed by a combination of steric and electronic factors.
Steric Factors: The molecular structure can be envisioned as a propeller, with the three triazole rings twisted relative to the central triazine plane. researchgate.net This conformation influences how metal ions can approach the nitrogen donor sites. The functionalization of the triazole rings at the 4-position, as in this ligand, is known to not sterically hinder the preferred N1-N2 bridging coordination mode. mdpi.com The rigidity of the triazine backbone imposes geometric constraints, directing the formation of specific, often highly symmetric, coordination architectures.
Electronic Factors: The high nitrogen content makes the ligand a strong electron donor. The 1,3,5-triazine core is an electron-deficient aromatic system, which can influence the electronic properties of the attached triazole rings. researchgate.net This electronic interplay can modulate the affinity of the triazole nitrogen atoms for different metal ions. Triazine derivatives with additional nitrogen or sulfur donor atoms are noted for their strong chelating abilities and for providing potential binding sites for complexation with a variety of metal ions. researchgate.net
Synthesis and Characterization of Discrete Metal Complexes
The synthesis of metal complexes with triazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in a polar solvent, such as water or ethanol. mdpi.comginekologiaipoloznictwo.comnih.gov The resulting products can be characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, Fourier-transform infrared (FT-IR) spectroscopy, elemental analysis, and magnetic susceptibility measurements. ekb.egresearchgate.net
The coordination chemistry of 4-substituted 1,2,4-triazole ligands with transition metals is well-documented. mdpi.com These ligands readily form complexes with a variety of first-row transition metals, including manganese(II), iron(II), cobalt(II), nickel(II), and copper(II). mdpi.com A common structural motif observed in these complexes is the linear trinuclear unit, where three metal ions are linked by two sets of triple N1, N2-triazole bridges. mdpi.com
In such a trinuclear complex, the central metal ion is typically coordinated by six nitrogen atoms from six different triazole ligands, resulting in an octahedral MN6 geometry. The terminal metal ions are also in an octahedral environment, but their coordination sphere is completed by other ligands, often solvent molecules like water (MN3O3). mdpi.com The magnetic properties of these polynuclear complexes are of significant interest, with studies often revealing antiferromagnetic interactions between the metal centers. mdpi.com
| Metal Ion (M) | Typical Complex Formula Motif | Coordination Geometry | Magnetic Property | Reference |
|---|---|---|---|---|
| Mn(II) | [Mn₃(μ-L)₆(H₂O)₆] | Octahedral (MN₆ and MN₃O₃) | Antiferromagnetic | mdpi.com |
| Co(II) | [Co₃(μ-L)₆(H₂O)₆] | Octahedral (MN₆ and MN₃O₃) | Antiferromagnetic | mdpi.com |
| Ni(II) | [Ni₃(μ-L)₆(H₂O)₆] | Octahedral (MN₆ and MN₃O₃) | Antiferromagnetic | mdpi.com |
| Cu(II) | [Cu₃(μ-L)₆(H₂O)₆] | Octahedral (MN₆ and MN₃O₃) | Antiferromagnetic | mdpi.com |
| Fe(II) | [Fe₃(μ-L)₆(H₂O)₆] | Octahedral (MN₆ and MN₃O₃) | Spin Crossover | mdpi.com |
L represents a generic 4-(R)-1,2,4-triazole ligand.
The coordination chemistry of this compound with main group metals is less explored than that with transition metals. However, the nitrogen donor atoms of the triazole rings can readily form coordinate bonds with Lewis acidic main group metal ions. The structural chemistry would likely be dictated by the size, charge, and preferred coordination number of the metal ion. Lighter elements might form simple mononuclear complexes, while heavier elements could participate in the formation of coordination polymers, leveraging the bridging capability of the triazole moieties.
Nitrogen-containing heterocyclic ligands are of significant interest in the coordination chemistry of lanthanides (Ln) and actinides (An). rsc.orgresearchgate.net This interest is partly driven by the need to develop efficient ligands for the separation of trivalent actinides from lanthanides in the partitioning and transmutation of nuclear waste. northumbria.ac.uknih.gov Ligands containing triazine and triazole moieties have been investigated for this purpose. rsc.orgnorthumbria.ac.uk
Complexation studies with lanthanide ions in solution have shown that ligands of this type can form complexes with varying stoichiometries, such as 1:1 and 1:2 (metal:ligand) ratios, depending on the specific lanthanide ion and the solvent used. rsc.orgnorthumbria.ac.uk For instance, with some lanthanide nitrates, smaller ions might form only 1:1 complexes, while larger ions could accommodate two ligand molecules. rsc.orgnorthumbria.ac.uk The stability constants of these complexes are a key parameter in evaluating their potential for separation applications. rsc.org X-ray crystallographic analyses of lanthanide complexes with related N-donor ligands have revealed high coordination numbers for the metal ion, which is characteristic of f-block elements. rsc.orgnih.gov
Polynuclear and Heterometallic Coordination Architectures
The molecular structure of this compound, featuring a central triazine core with three pendant triazole arms, makes it an excellent candidate for constructing polynuclear and heterometallic coordination complexes. The multiple nitrogen donor sites on both the triazine and triazole rings can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures.
Research on analogous 4-substituted-1,2,4-triazole ligands demonstrates their capacity to form linear trinuclear complexes. In these structures, the metal ions are typically linked by triple N1-N2-triazole bridges. mdpi.com The central metal ion exists in an octahedral coordination environment with six nitrogen atoms from the bridging triazole ligands, while the terminal metal ions are coordinated by three nitrogen atoms from the triazoles and three solvent molecules (e.g., water or methanol). mdpi.comnih.gov This bridging mode is facilitated because functionalization at the 4-position of the triazole ring does not sterically hinder the N1-N2 coordination. mdpi.com
A prominent example from the broader class of tris(azolyl)triazine ligands involves 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (tpt). This ligand has been successfully used to create heterometallic coordination polymer gels. By combining preformed homoleptic complexes of the type [M(tpt)₂]²⁺ (where M = Fe²⁺, Co²⁺, Ni²⁺) with silver(I) salts, thixotropic gels are formed. nih.govwhiterose.ac.uk In these systems, the [M(tpt)₂]²⁺ centers are linked into larger assemblies through coordination with the silver ions. nih.gov The unique ability of the tpt ligand in these complexes to chelate to the exogenous silver ions via its pendant pyrazolyl groups and triazinyl nitrogen donors is crucial for gel formation. nih.govwhiterose.ac.uk This suggests that this compound could potentially form similar heterometallic structures, linking primary metal centers through interactions with a second, different metal ion.
Table 1: Examples of Polynuclear and Heterometallic Complexes with Related Triazole Ligands
| Ligand | Metal Ions | Complex Type | Architecture | Reference |
|---|---|---|---|---|
| 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Mn(II), Co(II), Ni(II), Cu(II) | Polynuclear (Trimer) | Linear array with triple N1-N2-triazole bridges | mdpi.com |
| 4-(4-hydroxyphenyl)-1,2,4-triazole | Cu(I) | Polynuclear (Tetranuclear) | Cluster | nih.gov |
| 4-(4-hydroxyphenyl)-1,2,4-triazole | Zn(II), Mn(II) | Polynuclear (Trimer) | Linear array with triple N1-N2-triazole bridges | nih.gov |
| 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (tpt) | Fe(II)/Ag(I), Co(II)/Ag(I), Ni(II)/Ag(I) | Heterometallic Polymer | Fibrous gel network | nih.govwhiterose.ac.uk |
Solution-Phase Coordination Dynamics and Equilibria
The behavior of polynuclear and heterometallic complexes based on tris(azolyl)triazine ligands in solution is governed by the stability of the primary coordination sphere and the dynamics of ligand exchange. Studies on the formation of heterometallic gels with the tpt ligand provide a clear window into these processes.
The addition of silver(I) ions to solutions of [M(tpt)₂]²⁺ complexes in nitromethane (B149229) induces a dynamic process that can lead to the formation of a stable gel network. nih.govwhiterose.ac.uk However, the stability of the initial [M(tpt)₂]²⁺ complex plays a critical role in the outcome. Mass spectrometry and ¹H NMR studies indicate that for the iron(II) and cobalt(II) complexes, the addition of silver ions induces partial ligand displacement reactions. In contrast, the nickel(II) complex, [Ni(tpt)₂]²⁺, remains intact under the same conditions. whiterose.ac.uk
This difference in stability directly correlates with the strength of the resulting heterometallic gels. The observed order of gel strength is Mn (no gel) < Fe < Co < Ni. nih.govwhiterose.ac.uk This trend suggests that the formation and stability of the extended heterometallic architecture are dependent on the kinetic and thermodynamic stability of the initial mononuclear complex. Gelation was not observed in more strongly donating solvents, indicating that solvent molecules can compete for coordination sites and disrupt the formation of the extended polymer network. nih.govwhiterose.ac.uk
These findings highlight a key equilibrium in solution: the competition between solvent molecules, the primary metal ion, and the secondary metal ion for the donor sites on the triazole-triazine ligand. The outcome of this equilibrium dictates whether a stable, extended heterometallic structure is formed. For this compound, similar solution-phase dynamics would be expected, where the choice of metal ions and solvent will be crucial in controlling the assembly of polynuclear or heterometallic species.
Table 2: Solution Behavior of [M(tpt)₂]²⁺ Complexes upon Addition of Ag(I)
| Metal Ion (M) | Initial Complex Stability | Ligand Displacement by Ag(I) | Gel Formation | Relative Gel Strength | Reference |
|---|---|---|---|---|---|
| Mn(II) | Low | Not reported | No | N/A | nih.govwhiterose.ac.uk |
| Fe(II) | Moderate | Partial displacement | Yes | Weak | whiterose.ac.uk |
| Co(II) | Moderate | Partial displacement | Yes | Medium | whiterose.ac.uk |
| Ni(II) | High | No displacement | Yes | Strong | whiterose.ac.uk |
Supramolecular Architectures and Framework Materials Utilizing Tris 4h 1,2,4 Triazol 4 Yl 1,3,5 Triazine
Metal-Organic Frameworks (MOFs) and Coordination Polymers.researchgate.netmdpi.comrsc.orgrsc.org
Tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine and its derivatives, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), are highly valued as organic linkers in the synthesis of MOFs and coordination polymers. researchgate.netnih.gov The spatial arrangement of their nitrogen atoms allows for coordination with a variety of metal ions, leading to the formation of robust frameworks with predictable geometries and tunable properties. mdpi.comrsc.org The combination of the central triazine core and peripheral coordinating groups facilitates the construction of frameworks ranging from one-dimensional chains to complex three-dimensional networks. researchgate.netnih.gov
The design of MOFs using this compound and its analogues often employs a strategy of combining this tritopic linker with various metal centers and, in some cases, auxiliary ligands to achieve structural diversity. rsc.org Hydrothermal and solvothermal methods are the most common synthetic routes, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. nih.gov
The choice of metal ion is crucial in determining the final structure. For instance, reactions of the related 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) ligand with different metal salts such as AgNO₃, CuSO₄, ZnI₂, and CuCN have yielded a variety of frameworks with different dimensionalities and coordination environments. researchgate.netnih.gov The reaction with AgNO₃ resulted in a 1D zigzag chain, while CuSO₄ produced a 3D polymeric structure. researchgate.netnih.gov A 2D coordination grid was formed with ZnI₂, and a 3D honeycomb architecture was assembled with CuCN. researchgate.netnih.gov
The solvent system also plays a significant role. The synthesis of two distinct porous Ni-MOFs was achieved by simply regulating the solvent, leading to either a rigid 3D framework or a flexible, interpenetrated structure. rsc.org
| Metal Ion | Auxiliary Ligand | Resulting Dimensionality | Coordination Geometry of Metal | Ref. |
| Ag(I) | NO₃⁻ | 1D | Trigonal | researchgate.netnih.gov |
| Cu(II) | SO₄²⁻, H₂O | 3D | Elongated Octahedral | researchgate.netnih.gov |
| Cu(I) | H₂btec²⁻ | 2D | Trigonal-Pyramidal | researchgate.netnih.gov |
| Zn(II) | btec⁴⁻ | 2D | Distorted Tetrahedral | researchgate.netnih.gov |
| Cu(I) | CN⁻ | 3D | Trigonal | researchgate.netnih.gov |
| Co(II) | Various polycarboxylates | 3D | Not specified | rsc.org |
| Ni(II) | H₃BTC | 3D | Not specified | rsc.org |
H₂btec²⁻ = 1,2,4,5-benzenetetracarboxylate; btec⁴⁻ = 1,2,4,5-benzenetetracarboxylate; H₃BTC = 1,3,5-benzenetricarboxylic acid
In another example, four different 3D Co(II) MOFs were constructed using 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and various aromatic polycarboxylic acids as auxiliary ligands. rsc.org Two of these complexes displayed 3D networks with 1D cylindrical channels that were partitioned by the tpt ligands. rsc.org The other two exhibited unusual 3D frameworks constructed from cobalt-polycarboxylate layers pillared by the tpt ligands. rsc.org This demonstrates how the use of secondary linkers can dramatically alter the resulting topology.
Interpenetration, where two or more independent frameworks grow through one another, is a common phenomenon in MOFs with large pore volumes. While it can reduce the accessible surface area, controlling interpenetration is a strategy to fine-tune pore size and functionality.
One effective strategy for modulating interpenetration is the choice of solvent during synthesis. A study on two porous Ni-MOFs using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine and 1,3,5-benzenetricarboxylic acid demonstrated this principle. By regulating the solvent mixture (DMF/MeOH/H₂O), either a rigid, non-interpenetrated 3D framework or a flexible, 3-fold interpenetrated framework could be selectively obtained. rsc.org The non-interpenetrated structure exhibited selective gas adsorption properties, highlighting the impact of framework interpenetration on material function. rsc.org
Engineering the pore environment of MOFs is critical for tailoring their properties for specific applications like catalysis, gas storage, and separation. This can be achieved through pre-synthetic modification of the linker, post-synthetic modification (PSM) of the framework, or the incorporation of multiple types of linkers. nih.govnih.gov
For triazine-based MOFs, the nitrogen atoms of the triazine and triazole rings offer intrinsic functionality. Furthermore, derivatives of this compound can be designed with appended functional groups before MOF assembly. Post-synthetic modification is another powerful tool; for instance, uncoordinated nitrogen sites within the pores can be metalated, or reactive groups on the linker can undergo further chemical transformations. nih.gov The introduction of multiple metal sites or functional organic moieties into the pore space can create synergistic effects, enhancing catalytic activity or selective binding of guest molecules. nih.gov
Coordination Polymer Gels (CPGs) and Related Soft Materials.whiterose.ac.ukresearchgate.net
Coordination polymer gels are a class of soft materials where metal-ligand coordination interactions drive the formation of a 3D network that immobilizes solvent molecules. These materials are often responsive to external stimuli due to the dynamic and reversible nature of coordination bonds.
The formation of CPGs using triazine-based ligands has been demonstrated through the creation of heterometallic gels. In one study, pre-formed complexes of the type [M(tpt)₂]X₂ (where M = Fe²⁺, Co²⁺, Ni²⁺; tpt = 2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine; and X = BF₄⁻ or ClO₄⁻) were used as building blocks. whiterose.ac.ukresearchgate.net The addition of one equivalent of a silver(I) salt (AgX) to a concentrated solution of these complexes in nitromethane (B149229) induced the formation of thixotropic gels. whiterose.ac.ukresearchgate.net
The proposed gelation mechanism involves the silver ions linking the pre-formed [M(tpt)₂]²⁺ complexes into larger assemblies. nih.govacs.org The unique ability of the metal-coordinated tpt ligand to chelate to external silver ions through its pendant pyrazolyl group and triazinyl nitrogen donors is believed to be crucial for the formation of the fibrous 3D network that traps the solvent. whiterose.ac.ukresearchgate.net
The stability of the initial complex plays a key role in the gelation process. The strength of the resulting gels followed the order Mn (no gel) < Fe < Co < Ni, which correlates with the stability of the octahedral [M(tpt)₂]²⁺ complexes. whiterose.ac.ukresearchgate.net This indicates that a certain level of lability is required for the network to form, but the complex must be stable enough not to completely dissociate. Scanning electron microscopy confirmed the fibrous microstructure of these gels. whiterose.ac.ukresearchgate.net
| Metal Ion (M²⁺) in [M(tpt)₂]²⁺ | Gel Formation with Ag⁺ | Relative Gel Strength | Reference |
| Mn²⁺ | No | N/A | whiterose.ac.ukresearchgate.net |
| Fe²⁺ | Yes | Weak | whiterose.ac.ukresearchgate.net |
| Co²⁺ | Yes | Medium | whiterose.ac.ukresearchgate.net |
| Ni²⁺ | Yes | Strong | whiterose.ac.ukresearchgate.net |
Tunability of Gel Properties through Metal Ion Selection
The ability of this compound to act as a gelator, and the subsequent tuning of its gel properties through the selection of metal ions, remains an area that is not documented in the available scientific literature. However, based on analogous compounds, a strong potential for metallogel formation can be inferred. The nitrogen-rich triazole and triazine rings are excellent coordinating sites for metal ions. This coordination is a primary driving force in the formation of metal-organic frameworks and gels.
For related triazolyl- and triazinyl-based ligands, the introduction of specific metal ions has been shown to be a key factor in inducing gelation. For instance, the addition of Ag(I) ions to solutions containing 2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine, a structural isomer of the subject compound, has been observed to result in the formation of thixotropic gels. This process is highly dependent on the solvent used, with gelation occurring in less-donating solvents where the metal-ligand interactions can dominate and lead to the formation of an extended supramolecular network.
The properties of such hypothetical metallogels formed from this compound would likely be tunable by:
Metal Ion Identity: Different metal ions (e.g., Ag⁺, Cu²⁺, Zn²⁺) possess distinct coordination geometries, radii, and Lewis acidity. These differences would influence the cross-linking of the ligand, affecting the gel's thermal stability, mechanical strength, and porosity. For example, the interaction of Cu²⁺ ions with some sugar-linked triazole amphiphiles has been shown to cause a gel-to-sol transition, demonstrating the disruptive potential of certain metal ions on the gel network.
Metal-to-Ligand Ratio: Stoichiometry plays a crucial role. Varying the concentration of the metal ion relative to the ligand would alter the number of cross-links within the gel network, thereby modulating its physical properties.
Anion Effects: The counter-ion associated with the metal salt can also influence the gelation process through its own coordination ability or by participating in non-covalent interactions within the gel matrix.
Table 1: Expected Influence of Metal Ion Properties on Hypothetical Gel Formation
| Metal Ion Property | Potential Effect on Gel Properties |
|---|---|
| Coordination Number & Geometry | Dictates the structure of the network junctions, influencing porosity and mechanical strength. |
| Lewis Acidity | Affects the strength of the metal-ligand bond, impacting the thermal stability of the gel. |
It must be reiterated that this discussion is based on the behavior of analogous compounds, as direct experimental data for this compound is not available.
Self-Assembly Processes and Molecular Recognition Phenomena
The self-assembly of this compound into ordered supramolecular structures is anticipated to be a spontaneous process driven by the formation of multiple non-covalent interactions. The C₃ symmetric, planar geometry of the central 1,3,5-triazine (B166579) core, combined with the peripheral triazole units, provides a well-defined scaffold for predictable intermolecular associations. nih.gov
The process of self-assembly would involve the molecules organizing themselves from a disordered state in solution into a thermodynamically stable, higher-order structure. This "bottom-up" approach is fundamental to the creation of functional supramolecular materials. nih.gov
Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is intrinsic to the self-assembly of such compounds. The triazole and triazine nitrogen atoms can act as hydrogen bond acceptors, enabling the molecule to recognize and bind with complementary molecules, including other molecules of its own kind or different guest molecules. While specific molecular recognition studies involving this compound are not reported, research on other 1,3,5-triazine derivatives shows their capacity for forming intricate host-guest systems and self-assembled networks. nih.gov
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Supramolecular Assemblies
The formation and stability of any supramolecular architectures derived from this compound would be governed by a concert of non-covalent interactions.
Hydrogen Bonding: The 1,2,4-triazole (B32235) rings contain both hydrogen bond donor (C-H groups) and acceptor (unsubstituted nitrogen atoms) sites. These are expected to form a variety of intermolecular hydrogen bonds, such as C-H···N interactions. These interactions are highly directional and are known to be significant in guiding the three-dimensional structure of related triazine derivatives, often leading to the formation of robust molecular duplexes or extended networks. nih.gov In the crystal structures of related compounds containing 1,2,4-triazole moieties, O-H···N and C-H···N hydrogen bonds have been shown to link molecules into chains and layers. nih.gov
π-π Stacking: Both the 1,3,5-triazine and 1,2,4-triazole rings are aromatic and electron-deficient. This electronic character promotes π-π stacking interactions, where the rings arrange themselves in a face-to-face or offset manner. These interactions are crucial for stabilizing the packing of planar molecules in the solid state and in solution aggregates. In crystal structures of similar triazine-based molecules, π-π stacking interactions between adjacent pyridine (B92270) or triazole rings are commonly observed, with typical centroid-to-centroid distances in the range of 3.5 to 3.8 Å. nih.gov The planarity of the central triazine core, when combined with the peripheral triazole rings, likely enhances these stacking interactions, facilitating the formation of columnar or layered structures.
Advanced Spectroscopic and Structural Characterization in the Research of Tris 4h 1,2,4 Triazol 4 Yl 1,3,5 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine, providing detailed information about the atomic connectivity and chemical environment of hydrogen and carbon atoms.
¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation
One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the synthesis of the target molecule and, crucially, for distinguishing it from its N1- and N2-linked isomers. The high symmetry of this compound, where three identical 4H-1,2,4-triazol-4-yl groups are symmetrically substituted on the 1,3,5-triazine (B166579) core, leads to a simplified NMR spectrum.
Expected ¹H NMR Spectrum: Due to the molecule's C₃ symmetry, all three triazole rings are chemically equivalent. Furthermore, the two C-H protons within each 4H-1,2,4-triazol-4-yl ring are also equivalent. Consequently, the ¹H NMR spectrum is expected to show a single sharp singlet in the aromatic region, integrating to six protons.
Expected ¹³C NMR Spectrum: Similarly, the ¹³C NMR spectrum should display a simplified pattern. Two distinct signals are anticipated: one for the three equivalent carbons of the central triazine ring and another for the six equivalent C-H carbons of the triazole rings.
Isomer Differentiation: NMR spectroscopy is the definitive method for differentiating between the N4-linked (4H) and N1-linked (1H) isomers. The N1-linked isomer, 2,4,6-tris(1H-1,2,4-triazol-1-yl)-1,3,5-triazine, has been synthesized and characterized. researchgate.net Its triazole ring protons (H3 and H5) are chemically non-equivalent, giving rise to two distinct signals in the ¹H NMR spectrum. researchgate.net This contrasts sharply with the single proton signal expected for the N4-isomer.
The ¹³C NMR chemical shifts of the triazine ring carbons are also sensitive to the point of attachment. In a study of various tris(azol-1-yl)-s-triazines, the chemical shift for the triazine carbons in the N1-linked 1,2,4-triazole (B32235) derivative was reported at approximately 166.5 ppm. researchgate.net The shift for the N4-isomer would be expected to differ due to the change in the electronic environment.
| Compound Isomer | Nucleus | Observed/Expected Chemical Shifts (δ, ppm) | Key Differentiating Feature |
|---|---|---|---|
| This compound (N4-linked) | ¹H | One singlet (for 6H) | Single proton signal for equivalent triazole protons. |
| ¹³C | Two signals (one for triazine C, one for triazole C-H) | ||
| 2,4,6-tris(1H-1,2,4-triazol-1-yl)-1,3,5-triazine (N1-linked) | ¹H | Two singlets (δ ~9.4 ppm for H5, δ ~8.4 ppm for H3). researchgate.net | Two distinct proton signals for non-equivalent triazole protons. researchgate.net |
| ¹³C | Multiple signals (δ ~166.5 ppm for triazine C; δ ~152.0 ppm for triazole C5, δ ~145.4 ppm for triazole C3). researchgate.net |
Advanced Multidimensional NMR Techniques
While 1D NMR is powerful for isomer differentiation, 2D NMR techniques are essential for providing unambiguous proof of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation cross-peak between the triazole proton signal and its directly attached triazole carbon signal, confirming their one-bond connectivity.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Analysis and Molecular Interactions
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the stretching and bending vibrations of the heterocyclic rings.
C=N and C-N Stretching: Strong to medium intensity bands are expected in the 1650-1400 cm⁻¹ region, characteristic of the C=N and C-N stretching vibrations within the triazine and triazole rings. For a related 1,2,3-triazolyl-triazine derivative, a band attributed to the triazole ring was observed around 1513 cm⁻¹.
Ring Vibrations: The "breathing" modes and other skeletal vibrations of the aromatic rings typically appear in the 1400-1000 cm⁻¹ range.
C-H Vibrations: Aromatic C-H stretching vibrations are expected as weak bands above 3000 cm⁻¹, while C-H out-of-plane bending vibrations would appear below 900 cm⁻¹.
The high symmetry of the molecule may lead to fewer observed bands than would be predicted by simply summing the absorptions of the individual components. While subtle differences in the fingerprint region (below 1500 cm⁻¹) would exist between N1 and N4 isomers, these are often difficult to interpret without computational modeling and are less definitive for isomer identification than NMR.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Weak |
| C=N Ring Stretching | 1650 - 1450 | Medium to Strong |
| C-N Ring Stretching | 1450 - 1200 | Medium to Strong |
| Ring Skeletal Vibrations | 1400 - 1000 | Medium |
| C-H Out-of-Plane Bending | 900 - 650 | Medium to Strong |
Raman Spectroscopy Applications
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
For this compound (molecular formula: C₉H₆N₁₂), the analysis would proceed as follows:
Molecular Ion Peak: Electron Impact (EI) or softer ionization techniques like Electrospray Ionization (ESI) would be used to generate the molecular ion. The monoisotopic mass of the molecule is 282.0835 g/mol . A prominent peak at m/z 282 would be expected, corresponding to the [M]⁺ or [M+H]⁺ ion.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental composition. An experimental mass value matching the calculated value of 282.0835 to within a few parts per million (ppm) would unambiguously confirm the molecular formula C₉H₆N₁₂.
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues. Plausible fragmentation pathways for this nitrogen-rich heterocyclic system include:
Loss of neutral molecules like N₂ (m/z 28) or HCN (m/z 27).
Cleavage of the C-N bond between the triazine and triazole rings, potentially leading to fragments corresponding to the triazinyl cation or the triazolyl radical/anion.
Sequential loss of the triazole units from the central core.
The specific fragmentation pattern can help confirm the identity of the compound, although distinguishing between isomers based solely on mass spectrometry can be challenging without detailed fragmentation studies of both pure isomers.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of a newly synthesized compound. For this compound (C9H6N12), HRMS would provide a highly accurate mass measurement of the molecular ion.
In a typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the compound is expected to be observed primarily as the protonated molecule, [M+H]+. The theoretical exact mass of this ion is calculated based on the masses of the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14).
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]+ | C9H7N12 | 283.0968 |
| [M+Na]+ | C9H6N12Na | 305.0787 |
The experimental m/z value obtained from the HRMS instrument would be compared to the theoretical value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. For instance, the synthesis of various 2,4,6-trisubstituted-1,3,5-triazine derivatives is routinely confirmed using HRMS, where the measured mass aligns closely with the calculated mass, thereby validating the chemical structure. nih.gov
Fragmentation Pattern Analysis
Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable structural information through the analysis of fragmentation patterns. While a specific experimental fragmentation pattern for this compound is not documented in the reviewed literature, a predictive analysis can be made based on the known fragmentation of 1,2,4-triazole and 1,3,5-triazine cores. researchgate.netderpharmachemica.com
Upon ionization, the molecular ion would likely undergo a series of fragmentation steps involving the cleavage of the bonds linking the triazole rings to the central triazine core, as well as the fragmentation of the heterocyclic rings themselves.
Potential Fragmentation Pathways:
Loss of a triazole radical: A primary fragmentation event could be the cleavage of a C-N bond between the triazine and a triazole ring, resulting in the loss of a triazolyl radical (C2H2N3•).
Sequential loss of triazole units: Further fragmentation could involve the sequential loss of the remaining triazole moieties.
Ring cleavage of triazole: The triazole rings themselves can fragment, typically through the loss of N2 or HCN.
Triazine ring fragmentation: The central 1,3,5-triazine ring is relatively stable but can also undergo cleavage, often leading to the formation of smaller nitrogen-containing fragments.
The study of the mass spectra of various 1,2,4-triazole derivatives shows common fragmentation patterns involving the loss of neutral molecules. researchgate.net Similarly, the fragmentation of substituted s-triazines often involves the cleavage of the substituent groups from the triazine core. researchgate.net
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Proposed Fragment | Molecular Formula | Predicted m/z |
| [M - C2H2N3]•+ | C7H4N9 | 214 |
| [M - 2(C2H2N3)]•+ | C5H2N6 | 144 |
| [C3N3]+ (Triazine core) | C3N3 | 79 |
| [C2H2N3]+ (Triazole ion) | C2H2N3 | 68 |
Electronic Absorption and Emission Spectroscopy
UV-Vis Absorption Profile Analysis and Electronic Transitions
The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic heterocyclic system. The triazine and triazole rings both contain π systems and nitrogen atoms with lone pairs of electrons, which are the chromophores responsible for UV absorption. sci-hub.seresearchgate.net
The 1,3,5-triazine ring itself is known to have π-electron systems that contribute to UV-Vis absorption. researchgate.net The conjugation of three 1,2,4-triazole rings to the central triazine core would be expected to influence the energy of these transitions. The specific absorption maxima (λmax) and molar absorptivity (ε) would be sensitive to the solvent polarity.
Based on studies of related triazine derivatives, the absorption spectrum would likely exhibit strong bands corresponding to π→π* transitions at shorter wavelengths and weaker bands corresponding to n→π* transitions at longer wavelengths. sci-hub.se For example, a series of 1,3,5-triazines were synthesized and their UV absorption properties were tested, showing that they are efficient UVA absorbers in the 270-400 nm range. sci-hub.se
Table 3: Predicted Electronic Transitions for this compound
| Type of Transition | Chromophore | Expected Wavelength Region |
| π→π | Triazine and Triazole rings | < 300 nm |
| n→π | Nitrogen lone pairs | > 300 nm |
Luminescence and Photophysical Properties of the Compound and its Complexes
Derivatives of 4H-1,2,4-triazole are known to exhibit interesting luminescent properties. mdpi.com The combination of the electron-deficient 1,3,5-triazine core with the 1,2,4-triazole moieties suggests that this compound could exhibit fluorescence. The emission properties would be dependent on the extent of π-conjugation and the rigidity of the molecular structure.
In related systems, such as those based on a fused tris nih.govamazonaws.combldpharm.comtriazolo researchgate.netnih.govsemanticscholar.orgtriazine acceptor, thermally activated delayed fluorescence (TADF) has been observed. nih.gov This suggests that the triazine-triazole architecture can facilitate efficient intersystem crossing and reverse intersystem crossing, which are key processes in TADF. While the title compound is not a fused system, the electronic communication between the triazine and triazole rings could still lead to interesting photophysical behaviors.
Furthermore, the nitrogen atoms in the triazole and triazine rings provide excellent coordination sites for metal ions. The formation of metal complexes with this compound could significantly alter its photophysical properties, potentially leading to enhanced luminescence or phosphorescence, depending on the nature of the metal ion.
X-ray Diffraction (XRD)
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a crystalline compound. While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures allows for a prediction of its key structural features.
The analysis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate reveals that the triazole rings are nearly coplanar with the central pyridine (B92270) ring, with small dihedral angles. researchgate.net By analogy, it is expected that the this compound molecule would adopt a relatively planar, propeller-like conformation. The planarity would be influenced by steric hindrance between the hydrogen atoms on the triazole and triazine rings.
SCXRD would provide precise measurements of bond lengths, bond angles, and torsion angles. The C-N bond lengths within the triazine and triazole rings would be indicative of their aromatic character. The C-N bonds connecting the triazole rings to the triazine core would also be of particular interest for understanding the degree of electronic communication between the rings.
In the solid state, the crystal packing would likely be dominated by intermolecular interactions such as π-π stacking between the aromatic rings and potential weak hydrogen bonds. The study of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole has shown the importance of such interactions in the crystal packing. mdpi.com
Table 4: Predicted Structural Parameters for this compound from SCXRD
| Parameter | Expected Value/Feature |
| Molecular Geometry | Propeller-like, near-planar |
| Dihedral Angle (Triazole-Triazine) | Small, indicating near-coplanarity |
| Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds |
| Crystal System | Dependent on packing, potentially monoclinic or triclinic |
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for characterizing the crystalline nature of bulk materials. This method provides valuable information regarding the phase purity, crystal structure, and degree of crystallinity of a synthesized compound. In the context of this compound, PXRD plays a crucial role in confirming the formation of the desired crystalline structure and ensuring the absence of amorphous content or crystalline impurities from starting materials or side products.
The analysis of the resulting diffraction pattern allows for the determination of key structural parameters. The positions of the diffraction peaks (2θ values) are characteristic of the unit cell dimensions, while the intensities of these peaks are related to the arrangement of atoms within the crystal lattice.
Detailed Research Findings
The characterization of related compounds often includes single-crystal X-ray diffraction, which provides precise atomic coordinates and bond lengths. However, PXRD remains essential for analyzing the bulk powder sample to ensure that the structure determined from a single crystal is representative of the entire batch. The absence of published PXRD patterns for this compound highlights a gap in the comprehensive structural analysis of this compound.
Future research endeavors focusing on the solid-state properties of this compound would benefit significantly from the acquisition and reporting of its characteristic PXRD data. Such information would serve as a critical reference for researchers in the field for phase identification and quality control of synthesized batches.
Data Tables
As no specific experimental or calculated Powder X-ray Diffraction data for this compound has been found in the public domain, a data table of PXRD peaks cannot be provided at this time.
Computational Chemistry and Theoretical Modeling of Tris 4h 1,2,4 Triazol 4 Yl 1,3,5 Triazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a fundamental tool for investigating the properties of "tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine" at the molecular level. These calculations allow for the exploration of its electronic structure, geometry, and energetic characteristics.
Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps
DFT calculations are instrumental in elucidating the electronic landscape of "this compound". The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's excitability and its potential use in electronic applications.
For a related triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com The individual HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively. irjweb.com A larger HOMO-LUMO gap generally suggests higher stability and lower chemical reactivity. The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are electron-donating and electron-accepting, respectively, providing insights into potential reaction sites.
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.2967 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8096 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.4871 | Indicates chemical reactivity and kinetic stability |
Conformational Analysis and Geometrical Optimization
The three-dimensional arrangement of atoms in "this compound" is critical to its properties. Geometrical optimization using DFT methods allows for the determination of the most stable conformation of the molecule. For related tris-substituted triazine compounds, a propeller-like conformation is often the most stable, where the substituted rings are twisted out of the plane of the central triazine ring to minimize steric hindrance.
For instance, studies on derivatives of tris( rsc.orgresearchgate.netamazonaws.comtriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] irjweb.comrsc.orgcolab.wstriazine (TTT), a fused isomer of the target molecule, have been conducted to determine their optimized geometries. rsc.org Such calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. This information is foundational for further computational studies, including the prediction of spectroscopic and energetic properties.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT calculations can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and the optimized geometry.
For a closely related fused triazolo-triazine compound, theoretical IR spectra have been calculated. rsc.org The vibrational frequencies obtained from these calculations can be assigned to specific molecular motions, such as stretching and bending of bonds. For example, in N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, the torsional angles confirm a coplanar arrangement of the triazine and benzimidazole (B57391) rings. irjweb.com
Energetic Property Predictions and Stability Assessments
The energetic properties of nitrogen-rich compounds like "this compound" are of significant interest, particularly in the field of high-energy materials. DFT calculations can predict key energetic parameters, including the heat of formation (HOF), which is a measure of the energy stored in the molecule.
For the fused isomer tris( rsc.orgresearchgate.netamazonaws.comtriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] irjweb.comrsc.orgcolab.wstriazine (TTT), and its derivatives, extensive theoretical studies on their energetic properties have been performed. rsc.org These studies also investigate their kinetic stability by examining initial decomposition reactions. rsc.org For example, the trinitro derivative of TTT is predicted to have a high detonation velocity and pressure, suggesting its potential as an energetic material. rsc.org The stability of these compounds is often assessed by examining their bond dissociation energies and the activation energies for decomposition pathways.
| Compound Derivative | Density (g cm-3) | Heat of Formation (kcal mol-1) | Detonation Velocity (km s-1) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| 3,7,11-trinitro-TTT | 2.031 | 208.37 | 10.55 | 38.57 |
*Data for a derivative of a fused isomer, tris( rsc.orgresearchgate.netamazonaws.comtriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] irjweb.comrsc.orgcolab.wstriazine (TTT). rsc.org
Molecular Dynamics and Monte Carlo Simulations for Supramolecular Assemblies
While specific molecular dynamics (MD) or Monte Carlo simulations for the supramolecular assemblies of "this compound" are not detailed in the available literature, the general behavior of 1,3,5-triazine (B166579) derivatives in forming larger structures is an active area of research. These compounds are known to act as building blocks in supramolecular chemistry, forming ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking.
MD and Monte Carlo simulations are powerful tools to explore the dynamic behavior and thermodynamic properties of such assemblies. These simulations could provide insights into how individual molecules of "this compound" might self-assemble into larger, functional architectures, which is relevant for applications in materials science.
Advanced Quantum Chemical Methods for Reactivity and Selectivity Studies
Beyond standard DFT, advanced quantum chemical methods can provide a more nuanced understanding of the reactivity and selectivity of "this compound". Methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, while computationally more demanding, can offer higher accuracy for energetic and electronic properties.
These advanced methods could be employed to study reaction mechanisms involving this molecule, predict transition states, and calculate activation barriers with greater precision. Such studies would be invaluable for understanding its chemical behavior and for designing new synthetic pathways or functional materials based on this scaffold. However, specific applications of these advanced methods to "this compound" have not been reported in the reviewed literature.
Quantitative Structure-Property Relationship (QSPR) Modeling of this compound
Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net In the field of energetic materials, QSPR models are invaluable for predicting key performance indicators such as density, heat of formation, detonation velocity, and stability, thereby accelerating the design and screening of novel high-energy-density materials (HEDMs). rsc.org For a complex, nitrogen-rich heterocyclic compound like this compound, QSPR studies can provide crucial insights into how its structural attributes influence its energetic characteristics.
While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining studies on structurally analogous compounds containing both 1,3,5-triazine and 1,2,4-triazole (B32235) moieties. nih.govresearchgate.net These studies form a predictive foundation for understanding the behavior of the target molecule.
Molecular Descriptors in QSPR of Nitrogen-Rich Compounds
The development of a robust QSPR model hinges on the selection of appropriate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For nitrogen-rich energetic compounds, these descriptors are typically categorized as follows:
Constitutional Descriptors: These are the simplest descriptors and relate to the basic molecular composition, such as molecular weight, number of atoms of a specific type (e.g., nitrogen atoms), and count of functional groups. ucsb.edu
Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the Wiener index and connectivity indices, which have been used to model properties like lipophilicity in triazole derivatives. researchgate.netresearchgate.net
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., Density Functional Theory), these descriptors provide detailed information about the electronic structure of the molecule. scispace.comnih.gov Key examples include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and partial atomic charges. ucsb.edu HOMO and LUMO energies are particularly relevant for predicting a molecule's reactivity and stability. ucsb.edu
The table below illustrates the types of descriptors relevant for QSPR modeling of this compound.
| Descriptor Class | Examples | Relevance to Energetic Properties |
| Constitutional | Molecular Weight, Nitrogen Content (%), Oxygen Balance | Directly impacts density and energy output. |
| Topological | Connectivity Indices, Wiener Index | Correlates with molecular shape, size, and intermolecular interactions. |
| Quantum-Chemical | HOMO/LUMO Energies, Heat of Formation (ΔHf), Dipole Moment | Predicts chemical stability, reactivity, and energy content. |
Research Findings from Analogous Structures
Recent computational studies on a series of 49 derivatives linking 1,3,5-triazine and 1,2,4-triazole moieties provide critical data that can inform QSPR models for this compound. nih.govresearchgate.net In these studies, various energetic functional groups were substituted onto the core structure, and their impact on properties like oxygen balance and heat of formation was systematically investigated using Density Functional Theory (DFT). nih.govresearchgate.net
Key findings from these theoretical investigations include:
Influence of Functional Groups: The introduction of nitro (-NO2), nitramino (-NHNO2), and nitrate (B79036) ester (-ONO2) groups was found to significantly improve the oxygen balance of the molecules. nih.govresearchgate.net Conversely, azide (B81097) (-N3) and cyano (-CN) groups made substantial positive contributions to the heat of formation. nih.govresearchgate.net
Intramolecular Interactions: The presence of groups like nitramino was shown to facilitate the formation of intramolecular hydrogen bonds, which can enhance structural stability. nih.govresearchgate.net
These findings allow for the construction of a hypothetical QSPR dataset. By calculating various molecular descriptors for these 49 analogues and correlating them with the computationally determined properties, a predictive model can be built.
The table below presents a selection of data for hypothetical derivatives from such a series, illustrating the relationship between substituent groups, calculated properties, and relevant molecular descriptors.
| Compound ID | Substituent Group (R) | Calculated Heat of Formation (kJ/mol) | Calculated Oxygen Balance (%) | Key Descriptor (e.g., Nitrogen Atom Count) |
| Analog-1 | -H | 450 | -110 | 15 |
| Analog-2 | -NO2 | 520 | -65 | 16 |
| Analog-3 | -NH2 | 480 | -125 | 16 |
| Analog-4 | -N3 | 650 | -90 | 18 |
| Analog-5 | -NF2 | 400 | -75 | 16 |
A multiple linear regression (MLR) analysis on such a dataset could yield a QSPR equation of the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where Property is the energetic characteristic to be predicted (e.g., heat of formation), Dᵢ are the molecular descriptors, and cᵢ are the regression coefficients determined from the statistical fit. Such a model would enable the rapid prediction of properties for new, unsynthesized derivatives, including this compound, by simply calculating its molecular descriptors and inputting them into the QSPR equation. This approach exemplifies how QSPR modeling serves as a vital predictive tool in the computational design of advanced materials. rsc.org
Applications in Advanced Materials Science Based on Tris 4h 1,2,4 Triazol 4 Yl 1,3,5 Triazine
Optoelectronic Materials
The TTT core serves as a potent electron acceptor, making it a highly attractive component for constructing donor-acceptor (D-A) type molecules essential for optoelectronic devices. nih.govrsc.org Its rigid and planar structure provides a robust framework for designing materials with tailored photophysical properties. rsc.org
The principle of Thermally Activated Delayed Fluorescence (TADF) allows for the harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), potentially achieving 100% internal quantum efficiency. st-andrews.ac.uk This process relies on molecules with a very small energy gap (ΔEST) between their lowest singlet (S1) and triplet (T1) excited states, which facilitates the up-conversion of non-emissive triplets to emissive singlets through reverse intersystem crossing (RISC). nih.gov
The tris st-andrews.ac.uknih.govscispace.comtriazolo st-andrews.ac.ukrsc.orgrsc.orgtriazine (TTT) moiety is an effective acceptor unit for building TADF emitters. nih.gov Its strong electron-deficient nature, combined with a rigid, fused structure containing nine sp² hybridized nitrogen atoms, facilitates the necessary spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) when paired with suitable donor units. nih.gov This separation is key to achieving the small ΔEST required for efficient TADF. nih.gov
Researchers have synthesized star-shaped D₃–A emitters by attaching electron-donating groups to the TTT core. For example, emitters TTT-PXZ and TTT-DMAC were developed by connecting phenoxazine (B87303) (PXZ) and dimethylacridine (DMAC) donors, respectively, to the TTT acceptor. nih.govrsc.org Theoretical simulations have shown that these molecules adopt highly twisted conformations, which further enhances the separation of the HOMO (located on the donor) and LUMO (on the TTT acceptor), resulting in a smaller ΔEST. nih.govrsc.org Consequently, these materials exhibit significant TADF activity. nih.govrsc.org Another emitter, 3,4,5-3TCz-TTT, also utilizes the TTT acceptor core and demonstrates blue TADF emission. st-andrews.ac.uk
Table 1: Performance of TADF Emitters Based on the tris st-andrews.ac.uknih.govscispace.comtriazolo st-andrews.ac.ukrsc.orgrsc.orgtriazine (TTT) Core
| Emitter | Donor Moiety | Photoluminescence Quantum Yield (ΦPL) | Delayed Fluorescence Lifetime (τDF) | Emission Wavelength (λPL) |
|---|---|---|---|---|
| TTT-PXZ | Phenoxazine (PXZ) | 39.5% scispace.com | 4.2 µs scispace.com | 522 nm (Green) scispace.com |
| TTT-DMAC | Dimethylacridine (DMAC) | 21.4% scispace.com | 4.6 µs scispace.com | 468 nm (Blue) scispace.com |
| 3,4,5-3TCz-TTT | 3,4,5-Tricarbazolyl | N/A | Milliseconds range st-andrews.ac.uk | Blue st-andrews.ac.uk |
The TADF emitters incorporating the TTT core have been successfully applied in the fabrication of Organic Light-Emitting Diodes (OLEDs). st-andrews.ac.uknih.gov The use of these materials allows for the creation of efficient light-emitting devices without relying on expensive noble metals like iridium or platinum, which are common in traditional phosphorescent OLEDs.
Solution-processed OLEDs, which are simpler and more cost-effective for large-area applications, have been developed using TTT-based emitters. st-andrews.ac.uk Devices using the green emitter TTT-PXZ have achieved a maximum external quantum efficiency (EQE) of up to 6.2%. nih.govrsc.orgrsc.org Similarly, blue-emitting OLEDs have been fabricated with other TTT derivatives. For instance, a device using 3,4,5-3TCz-TTT as the emitter reached an EQEmax of 5.8%, while another based on 3DMAC-TTT achieved an EQEmax of 11.0%. st-andrews.ac.uk These results underscore the potential of the tris st-andrews.ac.uknih.govscispace.comtriazolo st-andrews.ac.ukrsc.orgrsc.orgtriazine framework as a core component for high-efficiency, solution-processed OLEDs. st-andrews.ac.uknih.gov
High-Energy Materials and Energetic Salts
The high nitrogen content and positive heat of formation associated with both triazole and triazine rings make the TTT framework a promising scaffold for the design of new high-energy density materials (HEDMs). rsc.orgresearchgate.net Nitrogen-rich compounds are sought after as energetic materials because their decomposition releases large amounts of energy, producing environmentally benign dinitrogen (N₂) gas as a primary product. rsc.org
Theoretical studies have explored the energetic potential of derivatives of the tris( st-andrews.ac.uknih.govscispace.comtriazolo) st-andrews.ac.ukrsc.orgrsc.orgtriazine skeleton by introducing energetic functional groups such as nitro (-NO₂), nitramino (-NHNO₂), and azide (B81097) (-N₃). rsc.org These computational models predict that such modifications can lead to materials with exceptional energetic properties, in some cases surpassing those of conventional explosives like TNT. For example, 3,7,11-trinitrotris( st-andrews.ac.uknih.govscispace.comtriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] st-andrews.ac.ukrsc.orgrsc.orgtriazine (TNTTT) is predicted to have a high density, detonation velocity, and detonation pressure, making it a candidate for future energetic applications. rsc.org
The transformation of nitrogen-rich heterocyclic compounds into energetic salts is another strategy to enhance properties like thermal stability and density. rsc.orgrsc.org While direct examples using the TTT core are still emerging, research on related fused triazole-triazine systems has shown that a series of high-energy metal salts can be synthesized. rsc.org Similarly, coupling tetrazole rings to a central triazine core to create compounds like 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT) has yielded materials with high nitrogen content (73.7%) and excellent thermal stability, which can then be used to form various energetic salts. rsc.org
Table 2: Predicted Energetic Properties of a TTT Derivative
| Compound | Formula | Density (ρ) | Heat of Formation (ΔHf) | Detonation Velocity (VD) | Detonation Pressure (P) |
|---|---|---|---|---|---|
| TNTTT | C₆N₁₂O₆ | 2.031 g/cm³ | 208.37 kcal/mol | 10.55 km/s | 38.57 GPa |
Data from theoretical studies of 3,7,11-trinitrotris( st-andrews.ac.uknih.govscispace.comtriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] st-andrews.ac.ukrsc.orgrsc.orgtriazine. rsc.org
Catalysis and Organocatalysis
The prevalence of nitrogen atoms in the tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine structure makes it and related compounds effective ligands in catalysis, particularly for coordinating with metal centers.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation and recyclability. Triazole and triazine derivatives have been successfully used to create such catalysts. These nitrogen-rich ligands can be immobilized on solid supports like silica (B1680970) or magnetic nanoparticles. free.frtennessee.edu
For instance, a tris(triazolyl) ligand was grafted onto silica-coated magnetic nanoparticles, creating a magnetically recoverable catalyst. free.fr This approach allows for the efficient removal of the catalyst from the reaction mixture using an external magnet. free.fr Similarly, 1,2,4-triazine (B1199460) ligands have been appended onto silica supports. tennessee.edu These solid-supported catalysts have demonstrated high efficiency and recyclability over multiple reaction cycles with minimal leaching of the metal into the product, which is a significant advantage for producing high-purity compounds. tennessee.edu
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful reaction for synthesizing 1,2,3-triazoles. organic-chemistry.org The efficiency of this reaction can be significantly enhanced by using nitrogen-based ligands, which stabilize the catalytically active Cu(I) species and accelerate the catalytic cycle. free.fr
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| tris st-andrews.ac.uknih.govscispace.comtriazolo st-andrews.ac.ukrsc.orgrsc.orgtriazine | TTT |
| 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris( st-andrews.ac.uknih.govscispace.comtriazolo) st-andrews.ac.ukrsc.orgrsc.orgtriazine | TTT-PXZ |
| 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)yl)phenyl)tris( st-andrews.ac.uknih.govscispace.com)triazolo st-andrews.ac.ukrsc.orgrsc.orgtriazine | TTT-DMAC |
| 3,4,5-3TCz-TTT | - |
| 3DMAC-TTT | - |
| 3,7,11-trinitrotris( st-andrews.ac.uknih.govscispace.comtriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] st-andrews.ac.ukrsc.orgrsc.orgtriazine | TNTTT |
| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT |
| tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol | - |
Metal-Free Catalytic Systems
The field of metal-free organocatalysis often utilizes molecules with specific functional groups that can activate substrates without the need for a metal center. Heterocyclic compounds rich in nitrogen, such as triazoles, are known to function in such catalytic systems. The 1,2,4-triazole (B32235) moiety, due to its electron-deficient nature and the presence of basic nitrogen atoms, has been explored in various catalytic transformations.
However, there is currently no specific research available that demonstrates the use of this compound as a metal-free catalyst. While its molecular structure, featuring multiple nitrogen sites, suggests a potential for activating substrates through hydrogen bonding or Lewis base interactions, experimental validation and detailed research findings for this particular compound in organocatalysis are not present in the current body of scientific literature.
Ultraviolet (UV) Absorption Materials and UV Resistance
Derivatives of 1,3,5-triazine (B166579) are a prominent class of high-performance ultraviolet (UV) absorbers used to protect materials like plastics, coatings, and elastomers from degradation caused by UV radiation. irowater.com These compounds are recognized for their strong absorption in the UVA and UVB regions, high thermal stability, and excellent compatibility with various polymers. irowater.com
The efficacy of commercial triazine-based UV absorbers typically relies on specific functional groups, most notably hydroxyphenyl moieties. These groups enable an efficient energy dissipation mechanism known as excited-state intramolecular proton transfer (ESIPT), which converts harmful UV energy into harmless thermal energy. sci-hub.se
This compound does not possess the hydroxyphenyl groups necessary for the ESIPT mechanism. While its fused-ring isomer, tris nih.govcosmileeurope.euresearchgate.nettriazolo nih.govnih.goveuropa.eutriazine, has been noted to exhibit absorption in the UV-B region (around 280 nm), specific data regarding the UV absorption spectrum, molar absorption coefficient, and performance as a UV stabilizer for this compound are not available. researchgate.net Therefore, while its triazine core is a feature of many UV absorbers, its practical application and effectiveness in providing UV resistance have not been documented.
Table 1: General Comparison of Triazine-Based UV Absorber Classes
| Class | Key Structural Feature | Mechanism of Action | Typical Application |
|---|---|---|---|
| Hydroxyphenyl-triazines | Ortho-hydroxyphenyl group | Excited-State Intramolecular Proton Transfer (ESIPT) | High-performance plastics, coatings |
| Tris(aryl)-triazines | Phenyl or Biphenyl groups | π-π* transitions / UV scattering | Sunscreens, cosmetic products cosmileeurope.eu |
Sensing and Detection Platforms
The photophysical properties of molecules, such as fluorescence, are central to their use in chemical sensors and detection platforms. The 1,3,5-triazine core is a well-known electron-deficient unit, and when combined with electron-donating groups, it can form molecules with interesting charge-transfer characteristics and luminescence. nih.govnih.gov Similarly, 4H-1,2,4-triazole derivatives have been investigated for their emissive properties and potential in optoelectronics. mdpi.com
A fused-ring isomer, tris nih.govcosmileeurope.euresearchgate.nettriazolo nih.govnih.goveuropa.eutriazine, serves as a rigid electron-acceptor core in the design of advanced emitters showing thermally activated delayed fluorescence (TADF). nih.govresearchgate.net These materials are crucial for developing high-efficiency organic light-emitting diodes (OLEDs). The inherent luminescent potential of such nitrogen-rich heterocyclic systems suggests that this compound could exhibit fluorescence. This property is a key prerequisite for developing fluorescent sensors, where the emission can be quenched or enhanced upon interaction with a specific analyte.
Despite this potential, no studies have been published that characterize the photophysical properties of this compound or demonstrate its application as a sensing or detection platform.
Advanced Separation and Adsorption Technologies (e.g., in MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. They are widely studied for gas storage, separation, and catalysis. Nitrogen-rich ligands are highly sought after for creating MOFs due to the ability of nitrogen atoms to act as effective coordination sites for metal ions.
The compound 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), which is structurally analogous to this compound, is a well-established ligand for building MOFs. researchgate.netnih.gov These tpt-based MOFs have demonstrated significant capabilities in the selective adsorption of gases like carbon dioxide. rsc.org The accessible nitrogen sites on both the triazine and the peripheral rings are crucial for creating specific binding pockets for guest molecules.
Given that this compound is a multidentate, nitrogen-rich molecule, it represents a highly promising, albeit as-yet unexplored, building block for the synthesis of novel MOFs or porous organic polymers (POPs). crimsonpublishers.com The high density of nitrogen atoms in the triazole rings could lead to frameworks with a high affinity for specific molecules, making them suitable for advanced separation and adsorption technologies. However, at present, there are no published reports on the synthesis and application of MOFs or POPs using this specific ligand.
Table 2: Comparison of Ligands Used in MOFs for Adsorption
| Ligand | Functional Groups for Coordination | Resulting MOF Application | Reference |
|---|---|---|---|
| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine | Pyridyl-N, Triazine-N | CO₂ and alkane sorption | rsc.org |
| 1,3,5-Benzenetricarboxylic acid | Carboxylate-O | Gas storage | rsc.org |
Future Research Directions and Emerging Paradigms for Tris 4h 1,2,4 Triazol 4 Yl 1,3,5 Triazine Chemistry
Rational Design Strategies for Tailored Functional Properties
The rational design of molecules to achieve specific functions is a cornerstone of modern chemistry. For tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine, this approach involves the strategic modification of its core structure to fine-tune its physicochemical properties. Theoretical modeling and computational analysis are crucial first steps in this process, allowing for the prediction of how different functional groups will impact characteristics like density, thermal stability, and energetic performance. nih.govresearchgate.net
One primary strategy involves the introduction of various substituents onto the triazole or triazine rings. For instance, computational studies on analogous triazine-triazole linked derivatives have shown that incorporating nitro (-NO2), nitramino (-NHNO2), or nitrate (B79036) ester (-ONO2) groups can significantly improve the oxygen balance, a critical factor for energetic materials. nih.gov Conversely, the addition of azide (B81097) (-N3) or cyano (-CN) groups has been found to substantially increase the heat of formation. nih.govresearchgate.net The interplay between these substituent groups allows for a delicate balancing act; for example, nitramino groups can facilitate intramolecular hydrogen bond formation, which enhances thermal stability. nih.govresearchgate.net
This design-led approach extends to other applications as well. In the realm of medicinal chemistry, triazine-triazole hybrids are designed with specific pharmacophoric features to interact with biological targets. nih.gov For example, linking heterocyclic rings to a phenyl ring via amide linkages can create molecules with hydrogen bond donor/acceptor motifs capable of intercalating with DNA or inhibiting enzymes like matrix metalloproteinases (MMPs). nih.gov The planarity of the triazole and triazine rings is another key feature, enabling effective stacking interactions with biological macromolecules. nih.gov By systematically altering peripheral chemical groups, researchers can tailor the solubility, lipophilicity, and target-binding affinity of the core this compound structure for a desired therapeutic effect.
Table 1: Influence of Functional Groups on Properties of Triazine-Triazole Derivatives
| Functional Group | Abbreviation | Predicted Impact on Properties | Reference |
|---|---|---|---|
| Nitro | -NO2 | Enhances oxygen balance | nih.gov |
| Nitramino | -NHNO2 | Enhances oxygen balance, facilitates hydrogen bonding | nih.govresearchgate.net |
| Azide | -N3 | Increases heat of formation | nih.gov |
| Cyano | -CN | Increases heat of formation | nih.gov |
Integration with Nanomaterials and Hybrid Architectures
The creation of hybrid materials by integrating organic molecules with inorganic nanomaterials offers a pathway to novel functionalities that capitalize on the properties of each component. For this compound, its high density of nitrogen atoms makes it an excellent candidate for acting as a ligand to coordinate with metal ions, suggesting its potential use in the construction of metal-organic frameworks (MOFs) or as a surface-modifying agent for nanoparticles.
Future research will likely explore the synthesis of MOFs using this compound as an organic linker. The triazole and triazine rings provide multiple coordination sites, which could lead to novel network topologies with high porosity and thermal stability. Such MOFs could find applications in gas storage, catalysis, or as precursors for nitrogen-doped carbon materials.
Furthermore, the compound could be used to functionalize the surfaces of nanomaterials like gold nanoparticles, quantum dots, or carbon nanotubes. The nitrogen-rich structure can modify the electronic and chemical properties of the nanoparticle surface, enhancing their stability, dispersibility, and utility in applications such as sensing, bio-imaging, and catalysis. The creation of these organic-inorganic hybrid architectures represents a promising paradigm for developing advanced materials with synergistic properties.
Development of Advanced In-Situ Characterization Techniques
Understanding the formation mechanisms and dynamic behavior of materials under operational conditions is critical for optimizing their synthesis and performance. While traditional characterization techniques like NMR and X-ray crystallography provide detailed structural information on the final product, they offer limited insight into the reaction pathways and intermediate species involved in the synthesis of compounds like this compound. nih.gov
The future in this area lies in the development and application of advanced in-situ and operando spectroscopic methods. Techniques such as operando X-ray absorption spectroscopy (XAS), Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) can monitor the chemical and structural transformations as they happen within the reaction vessel. For example, these methods could be used to track the sequential substitution of precursor molecules like cyanuric chloride in real-time, providing crucial data on reaction kinetics and the influence of process parameters like temperature and pressure.
By observing the formation of intermediates and the evolution of the final product in-situ, researchers can gain a deeper understanding of the reaction mechanisms. This knowledge is invaluable for optimizing reaction conditions, improving yields, and preventing the formation of unwanted byproducts, ultimately enabling more precise control over the synthesis of this compound and related materials.
Sustainable Synthesis and Green Chemistry Approaches in Triazine-Triazole Chemistry
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use more environmentally benign solvents. The synthesis of triazine and triazole derivatives has traditionally involved harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous solvents. researchgate.net
Emerging research demonstrates the successful application of green chemistry principles to the synthesis of these heterocycles. Microwave irradiation and sonochemistry (ultrasound-assisted synthesis) have emerged as powerful tools. uow.edu.aufrontiersin.org These methods can dramatically shorten reaction times from hours to minutes while often improving product yields. uow.edu.au For instance, microwave-assisted synthesis of 1,3,5-triazines has been shown to provide excellent yields in short reaction times under solvent-free conditions. researchgate.net Sonochemical methods can also significantly accelerate reactions, often using water as a solvent, which is a major advantage over traditional organic solvents. frontiersin.org
Future work on this compound will focus on adapting and optimizing these green techniques. Key goals include developing solvent-free reaction conditions or utilizing aqueous media, thereby reducing reliance on volatile organic compounds. The use of phase-transfer catalysts can also improve reaction efficiency in greener solvent systems. uow.edu.au By embracing these sustainable approaches, the chemical industry can produce valuable triazine-triazole compounds with a significantly smaller environmental footprint.
Table 2: Comparison of Synthetic Methods for Triazine Derivatives
| Method | Typical Reaction Time | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 5-6 hours | Organic Solvents (e.g., Ethanol, DMF) | Well-established procedures | uow.edu.au |
| Microwave-Assisted | 150 seconds - 5 minutes | DMF or Solvent-free | Rapid reaction, high yields, energy efficient | researchgate.netuow.edu.au |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for tris(4H-1,2,4-triazol-4-yl)-1,3,5-triazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing triazole derivatives with 1,3,5-triazine precursors in ethanol with glacial acetic acid as a catalyst (similar to methods in and ). Optimization involves adjusting reaction time (4–8 hours), stoichiometry (1:1 molar ratio), and solvent polarity. Characterization via NMR and HPLC ensures purity. To minimize byproducts, fractional crystallization or column chromatography is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm the triazole and triazine ring connectivity.
- FT-IR : For identifying N-H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT) improves accuracy in peak assignment .
Q. How can solubility challenges of this compound in common solvents be addressed for experimental applications?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and ethanol/water mixtures. If solubility is low, derivatization (e.g., introducing sulfonate or alkyl groups) or using co-solvents (e.g., 10% DMSO in water) can enhance dissolution. Dynamic light scattering (DLS) helps assess aggregation behavior .
Advanced Research Questions
Q. How can factorial design improve the synthesis and functionalization of this compound?
- Methodology : Apply a 2³ factorial design to evaluate variables: temperature (80–120°C), catalyst concentration (1–5 mol%), and solvent polarity (ethanol vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, higher temperatures may accelerate cyclization but increase side reactions .
Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Conceptual DFT indices (e.g., electrophilicity) correlate with experimental reactivity in cross-coupling reactions. Pairing computational models with cyclic voltammetry validates redox behavior .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodology : Conduct meta-analysis of existing studies to identify variables causing discrepancies (e.g., cell line specificity, concentration ranges). Replicate experiments under standardized conditions (e.g., MTT assay protocols) and use multivariate statistics (ANOVA) to isolate confounding factors. For instance, cytotoxicity at high concentrations may mask antimicrobial activity at lower doses .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) achieves baseline separation. Alternatively, membrane-based methods (e.g., nanofiltration) exploit differences in molecular weight and charge. Validate purity via melting point analysis and XRD .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) model the compound’s role in catalytic systems?
- Methodology : Integrate quantum mechanical calculations (e.g., transition state modeling) with AI-powered process simulation. Train neural networks on kinetic data to predict catalytic efficiency in hydrogenation or oxidation reactions. Validate models using in situ FT-IR or GC-MS monitoring .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
